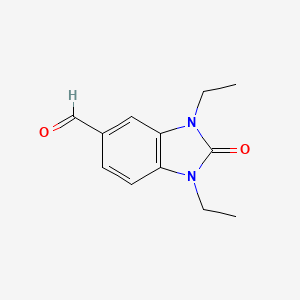

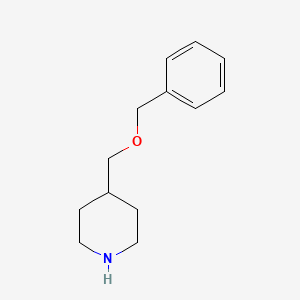

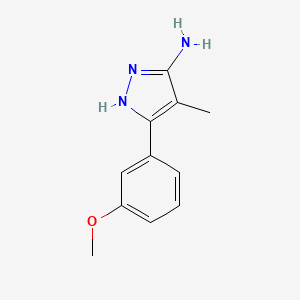

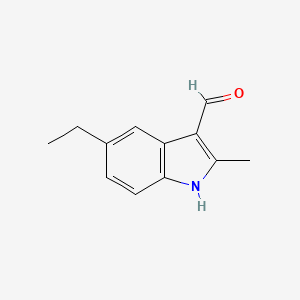

![molecular formula C11H15NO3 B1309043 2-[2-(二甲氨基)乙氧基]苯甲酸 CAS No. 206261-66-7](/img/structure/B1309043.png)

2-[2-(二甲氨基)乙氧基]苯甲酸

描述

2-[2-(Dimethylamino)ethoxy]benzoic acid is a chemical compound that has been studied for its potential pharmacological activities and its role in various chemical syntheses. It is structurally related to metoclopramide and has been modified to produce derivatives with gastrointestinal prokinetic and antiemetic activities . This compound is also a part of the synthesis of various complex molecules, including those with potential DNA binding capabilities , and has been used in the synthesis of fused pyranones .

Synthesis Analysis

The synthesis of derivatives of 2-[2-(Dimethylamino)ethoxy]benzoic acid involves multiple steps, including chloridation, etherification, oximation, and hydrogenation, starting from N,N-dimethyl ethanolamine . The synthesis process aims to produce compounds with high yields and confirm their structures through spectroscopic methods such as 1H-NMR . Additionally, the compound has been used as a starting material in the synthesis of various heterocyclic compounds, demonstrating its versatility in organic synthesis .

Molecular Structure Analysis

The molecular structure of compounds related to 2-[2-(Dimethylamino)ethoxy]benzoic acid has been characterized by various spectroscopic techniques, including IR, (1)H NMR, and (13)C NMR, as well as single-crystal X-ray diffraction studies . These studies help in understanding the geometry and electronic configuration of the molecules, which are crucial for their biological activity and chemical reactivity.

Chemical Reactions Analysis

2-[2-(Dimethylamino)ethoxy]benzoic acid and its derivatives undergo various chemical reactions. For instance, they can participate in reactions with carbocyclic and heterocyclic 1,3-diketones to produce substituted pyranones . They can also undergo reduction and reductive alkylation, leading to the formation of different intermediates and products, which can be useful in further synthetic applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-[2-(Dimethylamino)ethoxy]benzoic acid derivatives are influenced by their molecular structure. For example, the dielectric properties of certain derivatives are remarkable due to excited-state intramolecular proton transfer, leading to high dielectric constants and electrical conductivity . The crystal structure and hydrogen bonding interactions play a significant role in these properties . Additionally, the solubility, melting points, and reactivity of these compounds can be tailored by modifying their chemical structure, as seen in various synthesis studies .

科学研究应用

阿尔茨海默病成像

与2-[2-(二甲氨基)乙氧基]苯甲酸密切相关的衍生物的一个显着应用是在阿尔茨海默病成像领域。研究的重点是开发淀粉样蛋白成像配体,可以在阿尔茨海默病患者的大脑中测量淀粉样蛋白沉积。例如,放射性配体如[18F] 1,1-二氰基-2-[6-(二甲氨基)-2-萘基]丙烯(18F-FDDNP)等已在阿尔茨海默病患者和对照组中使用PET成像进行了研究。这些研究强调了轻度阿尔茨海默病患者和对照组之间PIB保留的稳健差异,在2年的随访中PIB保留水平稳定,表明早期检测阿尔茨海默病和评估新的抗淀粉样蛋白疗法的潜力(Nordberg, 2007)。

肠道功能调节

另一个应用是在肠道功能调节中。苯甲酸,一种相关化合物,已被证明可以改善生长和健康,这可能是因为它促进了肠道功能,包括消化、吸收和屏障功能。以仔猪和小肠上皮细胞为模型的研究表明,适当水平的苯甲酸可以通过调节酶活性、氧化还原状态、免疫和微生物群来改善肠道功能。然而,过量给药会导致肠道健康受损,这突出了剂量控制的重要性(Mao, Yang, Chen, Yu, & He, 2019)。

药代动力学分析

大鼠、豚鼠和人类苯甲酸的药代动力学分析提供了对饮食暴露和种间不确定性的见解。一项研究系统地回顾了苯甲酸的药代动力学数据,导致了物种特异性生理基础药代动力学模型的开发。这种分析有助于理解跨物种的代谢和剂量变化,这对于评估苯甲酸盐的饮食暴露和减少种间不确定性因素的药代动力学部分至关重要(Hoffman & Hanneman, 2017)。

毒理学和药理学

对与2-[2-(二甲氨基)乙氧基]苯甲酸结构相关的化合物,如N-苄基苯乙胺(“NBOMe”)致幻剂的毒理学和药理学研究,为深入了解其作用提供了宝贵的见解。这些化合物是强效的血清素5-HT2A受体激动剂致幻剂,具有潜在的有害影响。研究报告了毒性和死亡病例,有助于更好地了解与其使用相关的风险,并强调了化学应用中安全性的重要性(Halberstadt, 2017)。

安全和危害

属性

IUPAC Name |

2-[2-(dimethylamino)ethoxy]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-12(2)7-8-15-10-6-4-3-5-9(10)11(13)14/h3-6H,7-8H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZLYEZGHBQFRLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10424470 | |

| Record name | 2-[2-(Dimethylamino)ethoxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(Dimethylamino)ethoxy]benzoic acid | |

CAS RN |

206261-66-7 | |

| Record name | 2-[2-(Dimethylamino)ethoxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-Dimethylamino-ethoxy)-benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。